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Compound of Interest

Compound Name: (-)-Carbovir

Cat. No.: B125634

For Researchers, Scientists, and Drug Development Professionals

Carbovir, a carbocyclic nucleoside analog, has demonstrated significant promise as an antiviral
agent, particularly against the human immunodeficiency virus (HIV). As with many chiral
molecules, the biological activity of Carbovir is enantiomer-specific. This guide provides a
comprehensive comparison of the antiviral properties of the two enantiomers of Carbovir, (-)-
Carbovir and (+)-Carbovir, supported by experimental data to inform research and
development efforts in the field of antiviral therapeutics.

Data Summary: Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxic profiles of the Carbovir enantiomers have been evaluated in
various cell lines. The following tables summarize the key quantitative data, highlighting the
superior antiviral activity of the (-)-enantiomer.

Table 1: Anti-HIV Activity of Carbovir Enantiomers

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b125634?utm_src=pdf-interest
https://www.benchchem.com/product/b125634?utm_src=pdf-body
https://www.benchchem.com/product/b125634?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Compound Cell Line EC50 (pM) Virus Strain Assay Method
(-)-Carbovir MT-4 0.04 HIV-1 (111B) MTT
JM 0.1 HIV-1 (11IB) MTT
Syncytium
C8166 0.36 HIV-1 (11IB) e
Inhibition
(+)-Carbovir MT-4 >100 HIV-1 (I11B) MTT

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication
by 50%.

Table 2: Cytotoxicity of Carbovir Enantiomers

Compound Cell Line IC50 (pM) Assay Method
(-)-Carbovir MT-4 100 MTT

JM 100 MTT

C8166 >100 MTT

(+)-Carbovir MT-4 >100 MTT

IC50 (50% inhibitory concentration) is the concentration of the drug that reduces the viability of
uninfected cells by 50%.

Table 3: Therapeutic Index of Carbovir Enantiomers

Therapeutic Index

Compound el (IC50/EC50)
(-)-Carbovir MT-4 2500

M 1000

(+)-Carbovir MT-4 <1
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The Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug. A
higher Tl indicates a more favorable safety profile.

Mechanism of Action: The Basis of
Enantioselectivity

The stark difference in antiviral activity between the two enantiomers is attributed to the
stereoselective phosphorylation by cellular enzymes. (-)-Carbovir is efficiently converted to its
active triphosphate form, (-)-Carbovir triphosphate (CBV-TP), which then acts as a competitive
inhibitor and chain terminator of HIV reverse transcriptase. In contrast, the phosphorylation of
(+)-Carbovir is significantly less efficient, leading to minimal formation of the active triphosphate
metabolite and consequently, negligible antiviral activity.[1]
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Mechanism of Stereoselective Antiviral Activity of Carbovir.

Experimental Protocols

The following methodologies are representative of the key experiments used to determine the
antiviral activity and cytotoxicity of Carbovir enantiomers.

Antiviral Activity Assay (MTT Method)

This assay measures the ability of a compound to protect cells from the cytopathic effects of
viral infection.
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o Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates at a density of 2.5 x 10"4
cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum.

o Compound Addition: Serial dilutions of the Carbovir enantiomers are added to the wells.

 Viral Infection: A suspension of HIV-1 (e.g., strain IlIB) is added to the wells at a multiplicity of
infection (MOI) that results in >90% cell death in untreated, infected control wells within 7
days.

 Incubation: The plates are incubated at 37°C in a humidified atmosphere of 5% CO2 for 7
days.

e MTT Staining: 20 pL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

 Incubation with MTT: The plates are incubated for an additional 4 hours at 37°C.

e Formazan Solubilization: The medium is aspirated, and 100 pL of isopropanol containing
0.04 N HCl is added to each well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

o Data Analysis: The EC50 value is calculated as the concentration of the compound that
protects 50% of the cells from virus-induced cytopathic effects compared to untreated,
infected controls.

Cytotoxicity Assay (MTT Method)

This assay assesses the effect of the compounds on the viability of uninfected cells.

e Cell Preparation: Uninfected MT-4 cells are seeded in 96-well plates as described for the
antiviral assay.

o Compound Addition: Serial dilutions of the Carbovir enantiomers are added to the wells.

 Incubation: The plates are incubated for 7 days under the same conditions as the antiviral
assay.
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e MTT Staining and Measurement: The MTT staining, formazan solubilization, and absorbance
measurement steps are performed as described above.

» Data Analysis: The IC50 value is determined as the concentration of the compound that
reduces the viability of the cells by 50% compared to untreated control cells.
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Experimental Workflow
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General workflow for determining antiviral activity and cytotoxicity.
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Conclusion

The experimental data unequivocally demonstrate that the antiviral activity of Carbovir against
HIV resides exclusively in the (-)-enantiomer. The high therapeutic index of (-)-Carbovir,
coupled with the inactivity of its (+) counterpart, underscores the critical importance of
stereochemistry in drug design and development. The underlying mechanism for this
enantioselectivity is the differential phosphorylation by host cell kinases, a key step for the
bioactivation of this class of nucleoside analogs. These findings provide a solid foundation for
the development of (-)-Carbovir (also known as Abacavir) as a clinically effective antiretroviral
agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b125634?utm_src=pdf-body
https://www.benchchem.com/product/b125634?utm_src=pdf-body
https://www.benchchem.com/product/b125634?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/1383219/
https://pubmed.ncbi.nlm.nih.gov/1383219/
https://www.benchchem.com/product/b125634#comparative-study-of-the-antiviral-activity-of-carbovir-enantiomers
https://www.benchchem.com/product/b125634#comparative-study-of-the-antiviral-activity-of-carbovir-enantiomers
https://www.benchchem.com/product/b125634#comparative-study-of-the-antiviral-activity-of-carbovir-enantiomers
https://www.benchchem.com/product/b125634#comparative-study-of-the-antiviral-activity-of-carbovir-enantiomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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